molecular formula C19H32O B14796995 (8xi,9xi,14xi)-Androstan-3-ol CAS No. 881386-50-1

(8xi,9xi,14xi)-Androstan-3-ol

Cat. No.: B14796995
CAS No.: 881386-50-1
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-JRQDRJMYSA-N
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Description

(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple stereocenters and its significant role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, including cyclization and functional group transformations. The synthetic route typically starts with simpler organic molecules that undergo a series of reactions such as alkylation, cyclization, and reduction to form the desired compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its role in biological processes, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific pathways or diseases.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene structure.

    Sitosterol: Another plant sterol with structural similarities.

    Prasterone: A steroid hormone with a related structure.

Uniqueness

(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

881386-50-1

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

DJTOLSNIKJIDFF-JRQDRJMYSA-N

Isomeric SMILES

C[C@@]12CCCC1C3CCC4CC(CC[C@@]4(C3CC2)C)O

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O

Origin of Product

United States

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